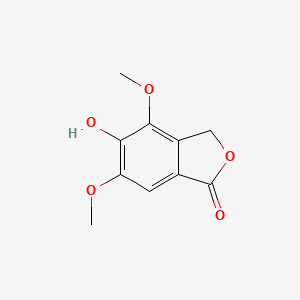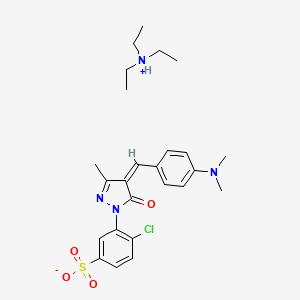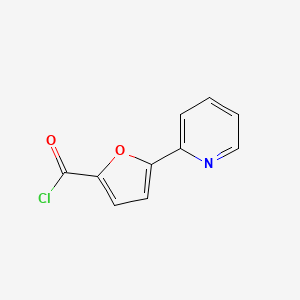![molecular formula C17H18N7NaO2 B12875342 Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate](/img/structure/B12875342.png)
Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate is a complex organic compound that features a unique combination of pyrazole and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and imidazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various chlorides and amines, and the reactions are often carried out in solvents like dichloromethane or tetrahydrofuran under nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biology, the compound’s potential bioactivity makes it a candidate for drug development. Its structure suggests it could interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding .
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique combination of functional groups might allow it to act as an effective treatment for certain diseases, particularly those involving microbial infections or cancer .
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength .
Mecanismo De Acción
The mechanism by which Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole and imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent
Uniqueness
What sets Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate apart is its unique combination of functional groups and ring structures. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications .
Propiedades
Fórmula molecular |
C17H18N7NaO2 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
sodium;7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C17H19N7O2.Na/c1-5-24-11(17(25)26)7-10-14-13(18-8-22(14)3)15(20-16(10)24)19-12-6-9(2)23(4)21-12;/h6-8H,5H2,1-4H3,(H,25,26)(H,19,20,21);/q;+1/p-1 |
Clave InChI |
OADQHKKMHPHNSK-UHFFFAOYSA-M |
SMILES canónico |
CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)
![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)




![2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole](/img/structure/B12875316.png)





